N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
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Overview
Description
The compound , N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride, is a structurally complex molecule that may be related to the class of compounds described in the provided papers. These compounds are characterized by the presence of an imidazole ring, a benzothiazole moiety, and an acetamide group, which are common in various pharmacologically active molecules. The papers discuss derivatives of similar structures, focusing on their synthesis, characterization, and potential as anticancer agents .
Synthesis Analysis
The synthesis of related compounds involves an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature . This method is likely applicable to the synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride, with the possibility of modifications depending on the specific substituents and functional groups present in the target molecule. The synthesis route would involve the preparation of the imidazole and benzothiazole precursors, followed by their coupling with the phenylacetamide moiety.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is confirmed using spectroscopic methods such as 1H NMR, IR, MS, and sometimes elemental analysis . These techniques would provide detailed information about the molecular framework, including the positions of substituents and the nature of the functional groups. The presence of an imidazole ring and a benzothiazole ring in the compound suggests a complex structure with multiple sites for potential protonation, as indicated by the pKa determination study of related compounds .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of the imidazole and benzothiazole rings. The pKa values suggest that the imidazole nitrogen is the first site of protonation, followed by the nitrogen on the benzothiazole ring . These sites of protonation are crucial for the interaction of the compound with biological targets and can influence the compound's solubility, stability, and overall reactivity.
Physical and Chemical Properties Analysis
The physical properties, such as melting points, are determined for similar compounds and provide insight into the purity and stability of the synthesized molecules . The chemical properties, including acidity constants (pKa values), are crucial for understanding the compound's behavior in different pH environments, which is particularly important for drug design and development . The pKa values indicate how the compound will ionize, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S.ClH/c1-17-9-10-19(29-2)21-22(17)30-23(25-21)27(13-6-12-26-14-11-24-16-26)20(28)15-18-7-4-3-5-8-18;/h3-5,7-11,14,16H,6,12-13,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGALVWPEBQOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3C=CN=C3)C(=O)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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